![molecular formula C34H30FN3O3S B2536170 1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylethanone CAS No. 681275-07-0](/img/structure/B2536170.png)
1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylethanone
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains an indole group, a pyrazole group, and a sulfanyl group, among others. These groups are common in many biologically active compounds and could suggest potential applications in pharmaceuticals or other areas of chemistry .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple aromatic rings and functional groups. The presence of these groups can significantly influence the compound’s physical and chemical properties, as well as its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure. For this compound, properties such as solubility, melting point, and boiling point would be influenced by factors such as the presence of aromatic rings and various functional groups .Scientific Research Applications
Antimicrobial Activity
Research has focused on the synthesis of novel Schiff bases and pyrazole derivatives, which are structurally similar or related to the compound , demonstrating significant antimicrobial activity. For instance, novel Schiff bases synthesized from related compounds have shown excellent antimicrobial activity compared to other derivatives, indicating potential applications in developing new antimicrobial agents (Puthran et al., 2019). Such compounds are synthesized using techniques like the Gewald synthesis and Vilsmeier-Haack reaction, emphasizing the utility of pyrazole and phenyl derivatives in creating compounds with desirable biological activities.
Material Science and Fuel Cell Applications
In the material science domain, derivatives of the mentioned compound have been investigated for their utility in fuel cell applications. Poly(arylene ether sulfone) polymers, incorporating sulfonated side chains, have demonstrated good properties as polyelectrolyte membrane materials with high proton conductivity, which is crucial for efficient fuel cell operation (Kim et al., 2008). These materials balance proton conductivity with water uptake and methanol permeability, suggesting their suitability for proton exchange membranes in fuel cells.
Antioxidant Activity
Additionally, the antioxidant activity of similar compounds has been explored, with certain derivatives displaying excellent radical scavenging activity. This property is particularly interesting for pharmaceutical applications, where oxidative stress is a contributing factor to numerous diseases. Compounds with methoxy substituents on the aromatic ring have shown greater antioxidant activity, highlighting the effect of substituents on biological activity (Lavanya et al., 2014).
Novel Synthesis Approaches
Research has also focused on developing new synthesis methods for creating compounds with potential biological activity. For example, the synthesis of novel sulfuric acid derivatives as catalysts for condensation reactions opens up new avenues for the efficient production of biologically active compounds, indicating the broad applicability of these chemical frameworks in synthesizing targeted molecules with desired properties (Tayebi et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30FN3O3S/c1-40-27-15-9-24(10-16-27)30-19-32(25-11-17-28(41-2)18-12-25)38(36-30)34(39)22-42-33-21-37(31-6-4-3-5-29(31)33)20-23-7-13-26(35)14-8-23/h3-18,21,32H,19-20,22H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPQHXHRTSHHBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F)C6=CC=C(C=C6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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